

Methyl Linolenate: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Methyl Linolenate	
Cat. No.:	B1236981	Get Quote

CAS Number: 301-00-8

This technical guide provides a detailed overview of **methyl linolenate**, a polyunsaturated fatty acid methyl ester. It is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its chemical and physical properties, toxicological profile, and safe handling procedures.

Chemical and Physical Properties

Methyl linolenate, the methyl ester of α -linolenic acid, is a colorless to light yellow liquid. It is a key omega-3 fatty acid ester and finds applications in various research and industrial fields.[1] The following tables summarize its key quantitative properties.

Identifier	Value	Source
CAS Number	301-00-8	[1][2][3][4]
Molecular Formula	C19H32O2	[1][3][4]
Molecular Weight	292.46 g/mol	[1][3][5]
Synonyms	Linolenic acid methyl ester, Methyl cis,cis,cis-9,12,15- octadecatrienoate	[1][3]



Physical Property	Value	Source
Appearance	Colorless to light yellow, clear liquid	[1]
Boiling Point	182 °C @ 3 mmHg	[3]
Density	0.895 g/mL at 25 °C	[3]
Refractive Index	n20/D 1.470	
Flash Point	113 °C (235.4 °F) - closed cup	
Solubility	Insoluble in water	[6]
Storage Temperature	-20°C	

Toxicological Data

The toxicological profile of **methyl linolenate** indicates that it is not classified as a hazardous substance.[6] However, comprehensive toxicological studies are limited. The available information is summarized below.

Endpoint	Result	Source
Acute Oral Toxicity	No data available	[3]
Skin Corrosion/Irritation	Not classified as an irritant. Generally does not irritate the skin.	
Serious Eye Damage/Irritation	No irritating effect.	[6]
Respiratory or Skin Sensitization	No sensitizing effects known.	[6]
Carcinogenicity	Not listed by IARC, NTP, or OSHA.	[6]

Safety and Handling



Proper handling and storage of **methyl linolenate** are essential to ensure laboratory safety. The following table outlines key safety and handling recommendations.

Aspect	Recommendation	Source
Personal Protective Equipment	Wear protective gloves, and eye/face protection (safety goggles).	
Handling	Avoid breathing vapors, mist, or gas. Handle in a well-ventilated area.	[3]
Storage	Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Recommended storage at -20°C.	
Incompatible Materials	Strong oxidizing agents.	
Fire Fighting Measures	Use water spray, alcohol- resistant foam, dry chemical, or carbon dioxide.	[3]
Spill Response	Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust).	[6]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the safety and properties of chemical substances. The following sections describe standard methodologies relevant to the data presented.

Skin Irritation Testing

The assessment of skin irritation potential is conducted following the OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method.[7][8] This in vitro



method provides a humane alternative to animal testing.

Methodology:

- Test System: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.[8]
- Procedure: The test substance is applied topically to the RhE tissue.
- Exposure: The tissue is exposed to the substance for a defined period (e.g., up to 4 hours). [7]
- Viability Assessment: After exposure, the cell viability of the RhE tissue is determined using a
 cell viability assay, typically the MTT assay. In this assay, the vital dye MTT is converted by
 mitochondrial enzymes of viable cells into a blue formazan salt, which is then extracted and
 quantified spectrophotometrically.[8]
- Classification: A substance is identified as an irritant if the tissue viability is reduced below a
 certain threshold (e.g., ≤ 50%) compared to the negative control.[8]

Flash Point Determination

The flash point is a critical parameter for assessing the fire hazard of a liquid. A standard method for its determination is the ASTM D6450 - Standard Test Method for Flash Point by Continuously Closed Cup (CCCFP) Tester.[9]

Methodology:

- Apparatus: A continuously closed cup flash point analyzer is used.
- Sample Preparation: A small volume of the sample (typically 1 mL) is placed into the test cup.[9]
- Procedure: The test cup is heated at a controlled rate. An ignition source is applied to the vapor space above the liquid at regular temperature intervals.
- Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.



Acute Oral Toxicity Assessment

While specific LD50 data for **methyl linolenate** is not readily available, a representative method for assessing the acute oral toxicity of similar fatty acid esters is the OECD Guideline 423: Acute Toxic Class Method.[10]

Methodology:

- Test Animals: Typically, a small number of rodents (e.g., rats) are used.
- Dosage: A stepwise procedure is used where a small number of animals are dosed at a defined starting dose level.
- Observation: The animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.[10]
- Procedure: Based on the outcome (survival or death), the dose for the next step is either
 increased or decreased. This process is repeated until the dose that causes mortality in a
 certain proportion of animals is identified, or the limit dose (e.g., 2000 mg/kg) is reached
 without mortality.[10]
- Classification: The substance is classified into a toxicity category based on the observed outcomes at different dose levels.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of **methyl linolenate** in a laboratory setting, from receipt of the chemical to its final disposal.





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Caption: Workflow for the safe handling of **methyl linolenate**.

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